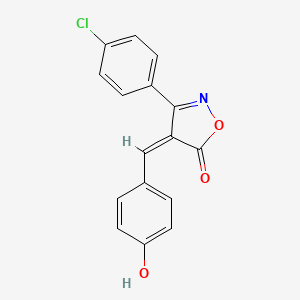![molecular formula C21H17N3O B5823427 N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, also known as MIB-1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of several kinases, including Aurora kinase A, B, and C, which are involved in cell division and proliferation.
Mécanisme D'action
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide inhibits the activity of Aurora kinase A, B, and C by binding to the ATP-binding site of the kinases. This prevents the kinases from phosphorylating their substrates, which are involved in cell division and proliferation. As a result, this compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. However, this compound has not been extensively studied in humans, and its long-term effects on human health are not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to cells or animals. It also has a high specificity for Aurora kinases, which reduces the likelihood of off-target effects. However, this compound also has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its inhibitory effects. It also has poor solubility in water, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for the study of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide. One direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its effects on different types of cancer, as well as its long-term effects on human health. Additionally, there is a need to develop more potent and specific inhibitors of Aurora kinases, which could have greater therapeutic potential than this compound.
Méthodes De Synthèse
The synthesis of N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with 4-bromoacetophenone, followed by the reaction with 2-phenyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The final step involves the reaction of the resulting intermediate with benzoyl chloride, which yields this compound. The purity of this compound can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit the activity of Aurora kinases. Aurora kinases are involved in cell division and proliferation, and their overexpression has been linked to the development of several types of cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-15-9-8-14-24-19(15)22-18(16-10-4-2-5-11-16)20(24)23-21(25)17-12-6-3-7-13-17/h2-14H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMCUUNPUKHCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)
![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)



![N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
![4-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B5823415.png)

![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)


